

NMR and IR spectral data for sodium 2,4,6-trichlorophenolate.

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Compound of Interest

Compound Name: sodium;2,4,6-trichlorophenolate

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An Application Note for the Spectroscopic Characterization of Sodium 2,4,6-trichlorophenolate

Abstract

This guide provides a detailed technical overview and experimental protocols for the spectroscopic characterization of sodium 2,4,6-trichlorophenolate, a compound relevant in chemical synthesis and as a potential environmental analyte. We delve into the principles and practical application of Nuclear Magnetic Resonance (^1H and ^{13}C NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for unambiguous structure elucidation and quality assessment. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for molecular characterization.

Introduction: The Analytical Imperative

Sodium 2,4,6-trichlorophenolate is the sodium salt of 2,4,6-trichlorophenol (TCP), a compound historically used as a fungicide, herbicide, and antiseptic.[1] Due to its persistence and classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, monitoring its presence and that of its derivatives is crucial.[1] The

conversion of TCP to its phenolate salt significantly alters its physical properties, such as solubility, and induces distinct changes in its spectral characteristics.

Spectroscopic techniques like NMR and IR are indispensable for confirming the molecular structure and purity of such compounds. NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy offers a unique fingerprint based on molecular vibrations. This note explains the causality behind experimental choices and provides self-validating protocols for acquiring and interpreting high-quality spectral data for sodium 2,4,6-trichlorophenolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that maps the magnetic environments of atomic nuclei, primarily ^1H (proton) and ^{13}C . For sodium 2,4,6-trichlorophenolate, the key analytical insight comes from comparing its spectra to that of its parent acid, 2,4,6-trichlorophenol. The deprotonation of the phenolic hydroxyl group to form the phenolate anion results in a significant increase in electron density across the aromatic ring. This shielding effect causes characteristic upfield shifts (to lower ppm values) for the remaining aromatic protons and carbons, providing definitive evidence of salt formation.

Protocol: Solution-State NMR Sample Preparation

A high-quality spectrum is contingent upon meticulous sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.^[2]

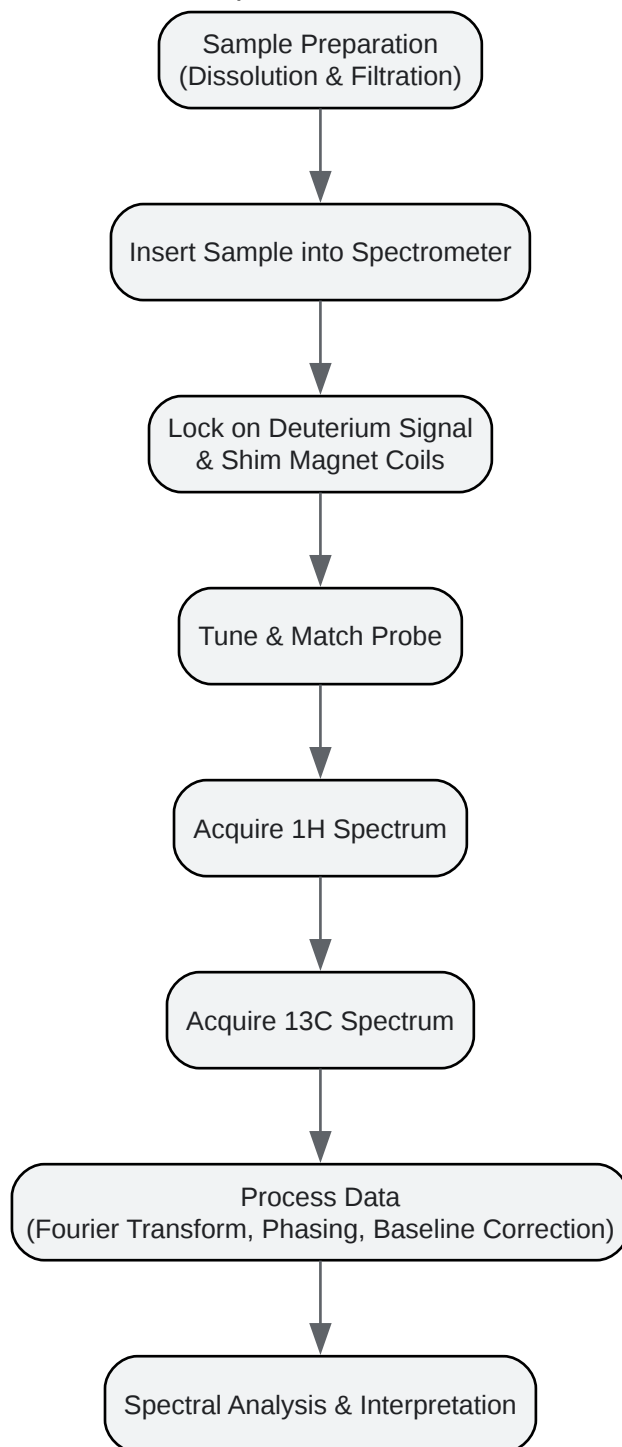
- **Solvent Selection:** Due to its ionic nature, sodium 2,4,6-trichlorophenolate is poorly soluble in nonpolar solvents like chloroform- d (CDCl_3). A polar, aprotic deuterated solvent such as Dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$) is an excellent choice. Alternatively, Deuterium oxide (D_2O) can be used, although shimming may be more challenging.
- **Sample Weighing:** Accurately weigh 10-20 mg of the sodium 2,4,6-trichlorophenolate sample for ^1H NMR. For the less sensitive ^{13}C NMR, a more concentrated solution of 30-50 mg is recommended to reduce acquisition time.^[3]

- Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]
- Homogenization: Vigorously vortex or sonicate the mixture until the solid is completely dissolved. The final solution must be transparent and free of any suspended particles.[3][4]
- Filtration and Transfer: To ensure no solid impurities are present, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a 5 mm NMR tube.[3] The final sample height in the tube should be approximately 4 cm (0.5-0.6 mL). [3]
- Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[3]

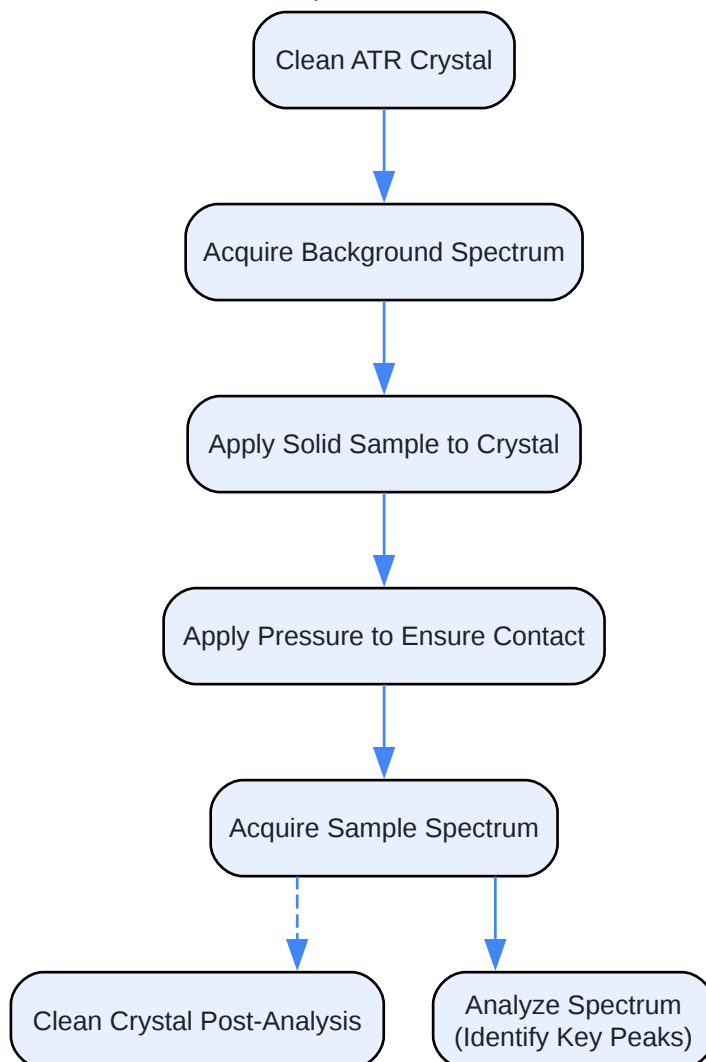
Experimental Workflow: NMR Data Acquisition

The following diagram outlines the logical flow for acquiring NMR data.

NMR Experimental Workflow



ATR-FTIR Experimental Workflow



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Sources

- 1. [2,4,6-Trichlorophenol - Wikipedia \[en.wikipedia.org\]](#)
- 2. [organomation.com \[organomation.com\]](#)

- [3. Sample Preparation | Faculty of Mathematical & Physical Sciences \[ucl.ac.uk\]](#)
- [4. ou.edu \[ou.edu\]](#)
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